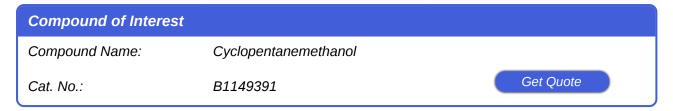


# An In-depth Technical Guide to the Thermochemical Properties of Cyclopentanemethanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential thermochemical properties of **cyclopentanemethanol** (C<sub>5</sub>H<sub>9</sub>CH<sub>2</sub>OH), a valuable building block in organic synthesis and a subject of interest in various research applications.[1] The data and methodologies presented are intended to support computational modeling, process design, and safety assessments.

### **Core Thermochemical and Physical Data**

**Cyclopentanemethanol**, also known as cyclopentylcarbinol, is a colorless liquid with the chemical formula C<sub>6</sub>H<sub>12</sub>O and a molecular weight of 100.16 g/mol .[1][2][3] Its key thermochemical and physical properties are summarized below.

Table 1: Key Thermochemical and Physical Properties of Cyclopentanemethanol



Property	Symbol	Value	Unit	Source / Method
Standard Enthalpy of Formation (gas)	ΔfH°gas	-258.92	kJ/mol	Joback Method[2]
Standard Gibbs Free Energy of Formation	ΔfG°	-100.63	kJ/mol	Joback Method[2]
Enthalpy of Vaporization at Std. Conditions	ΔvapH°	45.89	kJ/mol	Joback Method[2]
Enthalpy of Fusion at Std. Conditions	ΔfusH°	9.32	kJ/mol	Joback Method[2]
Ideal Gas Heat Capacity (at 444.14 K)	Cp,gas	189.46	J/(mol·K)	Joback Method[2]
Normal Boiling Point	Tb	435.70	К	NIST Webbook[2]
162-163	°C	Sigma-Aldrich		
Normal Melting (Fusion) Point	Tf	229.10	K	Joback Method[2]
Critical Temperature	Тс	631.75	К	Joback Method[2]
Critical Pressure	Pc	4316.89	kPa	Joback Method[2]
Critical Volume	Vc	0.332	m³/kmol	Joback Method[2]
Density (at 25 °C)	ρ	0.926	g/mL	Sigma-Aldrich



Refractive Index (at 20 °C)	nD	1.458	Sigma-Aldrich
Flash Point	62	°C	Sigma-Aldrich

Note: Data from the Joback Method are estimations based on group-contribution theory and provide valuable approximations in the absence of extensive experimental data.

## **Experimental and Computational Methodologies**

The determination of thermochemical properties relies on a combination of experimental techniques and computational modeling.

#### 2.1 Experimental Protocols Overview

- Combustion Calorimetry: This is a primary technique for determining the standard enthalpy of formation (ΔfH°).
  - Methodology: A precisely weighed sample of the substance (e.g., cyclopentanemethanol) is completely combusted in a high-pressure oxygen environment within a device called a bomb calorimeter. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. By knowing the heat capacity of the calorimeter system, the enthalpy of combustion (ΔcH°) can be calculated. The standard enthalpy of formation is then derived using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[4][5]
- Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such as melting point and enthalpy of fusion (ΔfusH).
  - Methodology: A small sample of the substance and an inert reference material are heated or cooled at a constant rate. The difference in the amount of heat required to increase the temperature of the sample and reference is measured as a function of temperature. A peak in the heat flow curve during heating indicates an endothermic process, such as melting. The area under this peak is directly proportional to the enthalpy of fusion.[5]



- Vapor Pressure Measurement (Transpiration Method): This method is used to determine the enthalpy of vaporization (ΔναρΗ°).
  - Methodology: An inert gas is passed at a known flow rate over a sample of the liquid held at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample over time, the vapor pressure can be determined. Repeating this process at various temperatures allows for the construction of a vapor pressure curve. The enthalpy of vaporization can then be calculated from the slope of the line when plotting the natural logarithm of vapor pressure versus the inverse of the temperature, according to the Clausius-Clapeyron equation.[5]

#### 2.2 Computational Protocols Overview

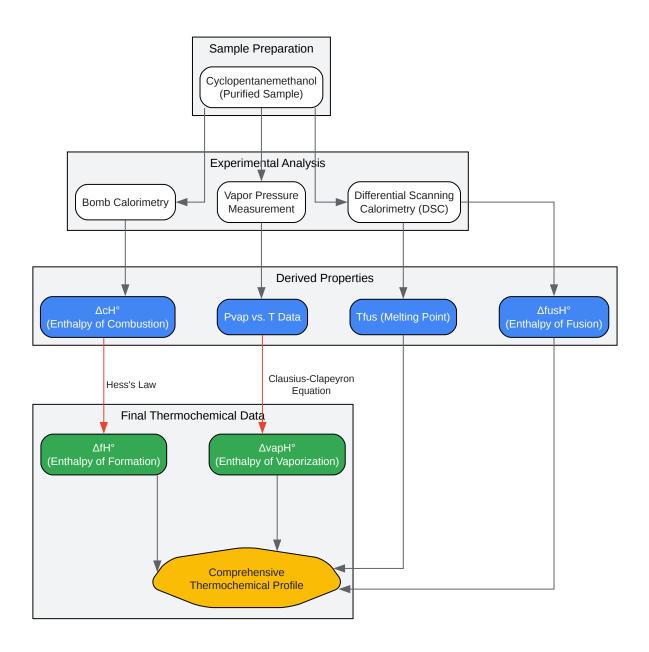
- Group-Contribution Methods (e.g., Joback Method): These methods estimate thermochemical properties by summing the contributions of individual functional groups within a molecule.[2]
  - Methodology: The molecule (cyclopentanemethanol) is deconstructed into its constituent groups (e.g., -CH<sub>2</sub>-, >CH-, -OH). Each group has a pre-assigned numerical value for a specific property (e.g., contribution to heat of formation or heat capacity). These values, derived from regression analysis of experimental data from a large set of compounds, are summed to predict the property for the molecule of interest. This approach is computationally inexpensive and widely used for initial estimations.[6]
- Ab Initio Quantum Chemical Calculations (e.g., G3MP2): These are high-level computational methods used to predict properties from first principles.
  - Methodology: The electronic structure of the molecule is calculated by solving the Schrödinger equation. Methods like G3MP2 use a combination of different levels of theory and basis sets to achieve high accuracy in calculating properties like the standard molar enthalpy of formation.[5] These calculations provide theoretical values that can be compared with and supplement experimental results.

### **Visualized Workflows and Relationships**

3.1 Experimental Workflow for Thermochemical Data Determination



The following diagram illustrates a typical workflow for the experimental determination of the key thermochemical properties discussed.



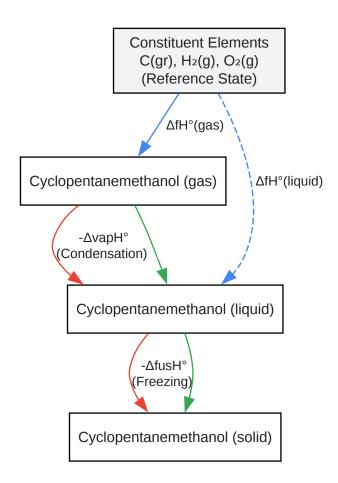


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Caption: Experimental workflow for determining thermochemical properties.

#### 3.2 Relationship Between Thermochemical Properties

The various thermochemical properties of a substance are interconnected. The diagram below illustrates the logical relationship between the enthalpies of formation in different phases.



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Caption: Thermodynamic cycle showing enthalpy relationships between phases.

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